molecular formula C8H10N4O2 B1416469 N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide CAS No. 35418-23-6

N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide

Cat. No. B1416469
CAS RN: 35418-23-6
M. Wt: 194.19 g/mol
InChI Key: XCPLBTYUTXYLDC-UHFFFAOYSA-N
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Description

“N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is a chemical compound with the CAS Number: 35418-23-6 . It has a molecular weight of 194.19 . The IUPAC name for this compound is N-(2-hydrazino-2-oxoethyl)nicotinamide .


Molecular Structure Analysis

The InChI code for “N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is 1S/C8H10N4O2/c9-12-7(13)5-11-8(14)6-2-1-3-10-4-6/h1-4H,5,9H2,(H,11,14)(H,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide” is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Pharmaceutical Development

N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide: is a compound that has shown promise in the development of new pharmaceuticals. Its structure is a part of the pyrazolo[3,4-b]pyridine scaffold, which is found in many biologically active small molecules with a wide range of pharmacological properties . For instance, derivatives of this compound have been used to create drugs with vasodilatory properties, such as riociguat and vericiguat , which are used to treat cardiovascular diseases .

Anticancer Research

The pyrazolo[3,4-b]pyridine core, which includes N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide , has been investigated for its anticancer properties. Several studies have shown that derivatives of this compound possess anticancer activity, making it a valuable tool in the search for new cancer treatments .

Antiviral Agents

Research has also indicated that N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide derivatives can have antiviral activity. This makes them potential candidates for the development of new antiviral drugs, which is particularly important in the face of emerging viral diseases .

Neurological Disorder Treatments

Compounds containing the pyrazolo[3,4-b]pyridine motif, such as N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide , have been explored for their potential use in treating neurological disorders. This includes research into treatments for multiple sclerosis, Parkinson’s disease, and Alzheimer’s disease .

Agricultural Applications

In agriculture, N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide analogs have been developed to combat bacterial wilt in tomatoes caused by Ralstonia solanacearum . These analogs have shown effectiveness in enhancing disease resistance in tomato plants, promoting vegetative and reproductive growth, and reducing infection rates and disease progression .

Synthetic Methodologies

The compound’s structure lends itself to various synthetic methodologies, including palladium-catalyzed aminocarbonylation. This process is significant for the functionalization of heterocyclic moieties and the development of a range of diversely substituted derivatives .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-12-7(13)5-11-8(14)6-2-1-3-10-4-6/h1-4H,5,9H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPLBTYUTXYLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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